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molecular formula C9H10BrI B8472824 4-Bromo-1-(2-iodo-ethyl)-2-methyl-benzene

4-Bromo-1-(2-iodo-ethyl)-2-methyl-benzene

Cat. No. B8472824
M. Wt: 324.98 g/mol
InChI Key: BZUDAVQHGYUENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853258B2

Procedure details

To a 250 mL flask in an ice bath was added triphenyl phosphine (6.17 g, 22.8 mmol), imidazole (1.6 g, 22.8 mmol) and 100 mL of anhydrous dichloromethane. Once dissolved, iodine (5.79 g, 22.8 mmol) was added. The reaction was then stirred for about 30 minutes (ppt formed). The 2-(4-bromo-2-methylphenyl)ethanol (3.93 g, 18.3 mmol) was added in batches and the flask was rinsed with the remaining DCM (22 mL) which was also added to the reaction mixture. The reaction was warmed to room temperature and was stirred overnight. The reaction mixture was filtered through a small pad of celite and washed with DCM (100 mL). The filtrate was washed with saturated aqueous sodium thiosulfate (200 mL) and brine 200 mL. The organics were concentrated in vacuo to furnish a white solid (triphenyphosphine oxide+desired product). The material was triturated with heptanes for 5-10 mins then filtered to remove the majority of the triphenylphosphine oxide The filtrate was concentrated in vacuo to furnish a total of 5.86 g (98.8%) of the title compound as a clear oil that solidified upon standing. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.30 (s, 3H) 3.04-3.20 (m, 2H) 3.21-3.39 (m, 2H) 7.02 (d, J=8.20 Hz, 1H) 7.23-7.29 (m, 1H) 7.30-7.38 (m, 1H).
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step Two
Quantity
3.93 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CN=C1.[I:25]I.[Br:27][C:28]1[CH:33]=[CH:32][C:31]([CH2:34][CH2:35][OH:36])=[C:30]([CH3:37])[CH:29]=1>ClCCl>[C:14]1([P:7](=[O:36])([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1.[Br:27][C:28]1[CH:33]=[CH:32][C:31]([CH2:34][CH2:35][I:25])=[C:30]([CH3:37])[CH:29]=1

Inputs

Step One
Name
Quantity
6.17 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.6 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.79 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
3.93 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CCO)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Once dissolved
CUSTOM
Type
CUSTOM
Details
(ppt formed)
WASH
Type
WASH
Details
the flask was rinsed with the remaining DCM (22 mL) which
ADDITION
Type
ADDITION
Details
was also added to the reaction mixture
STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a small pad of celite
WASH
Type
WASH
Details
washed with DCM (100 mL)
WASH
Type
WASH
Details
The filtrate was washed with saturated aqueous sodium thiosulfate (200 mL) and brine 200 mL
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CCI)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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